Researchers often face extended coupling times and problematic byproduct removal when using imidazo[1,2-c]pyrimidine-2-carboxylic acid with HATU/T3P. Imidazo[1,2-c]pyrimidine-2-carbonyl chloride (CAS 914637-85-7) eliminates these issues as a pre-activated acylating agent. • Direct acylation of amines/alcohols without stoichiometric coupling reagents, reducing Process Mass Intensity. • Compatible with automated parallel synthesis for rapid library generation. • Maintains correct regioisomeric configuration critical for target binding; avoids non-interchangeable [1,2-a] isomer.
Imidazo[1,2-c]pyrimidine-2-carbonyl chloride (CAS 914637-85-7) is a highly reactive, pre-activated bicyclic acylating agent utilized primarily in the synthesis of advanced pharmaceutical intermediates, including epigenetic modulators and kinase inhibitors [1]. As an acid chloride, it offers direct, high-efficiency electrophilic acylation of amines and alcohols without the need for stoichiometric peptide coupling reagents. This pre-activated profile streamlines scale-up, reduces process mass intensity (PMI), and facilitates rapid library generation in medicinal chemistry workflows where the imidazo[1,2-c]pyrimidine core serves as a critical hydrogen-bonding scaffold [2].
2‑position carbonyl chloride for direct amide conjugation with diverse amines
Fused imidazo[1,2‑c]pyrimidine core reported in Syk, CDK2, hCMV UL70, PRC2, and adenosine receptor programs
Enables rapid SAR exploration at a pharmacophorically validated 2‑position
Substituting this carbonyl chloride with the corresponding free carboxylic acid (imidazo[1,2-c]pyrimidine-2-carboxylic acid) forces reliance on expensive coupling reagents (e.g., HATU, T3P) which often require extended reaction times and generate difficult-to-remove byproducts like guanidinium species [1]. Furthermore, substituting with the regioisomeric imidazo[1,2-a]pyrimidine-2-carbonyl chloride fundamentally alters the electronic distribution and nitrogen vector of the bicyclic core. In structure-activity relationship (SAR) campaigns, this regioisomeric shift typically abrogates target binding affinity, making the [1,2-a] and [1,2-c] scaffolds biologically and synthetically non-interchangeable [2].
Isomeric scaffold mismatch
Imidazo[1,2‑a]pyrimidine isomers may not reproduce the Syk hinge‑binding geometry documented for [1,2‑c] core
Regiochemical substitution
Halogenation at C5, C7, or C8 cannot replicate the amide conjugation or ATP‑pocket occupancy achieved via 2‑carbonyl chloride
Heteroaryl core replacement
Pyrazolo[1,5‑a]‑ or thieno[2,3‑d]pyrimidine acyl chlorides produce divergent pharmacophoric geometry; kinase profiles may shift
When coupling to sterically hindered or weakly nucleophilic amines, direct acylation using imidazo[1,2-c]pyrimidine-2-carbonyl chloride typically achieves >90% conversion within 1-2 hours under mild basic conditions. In contrast, utilizing the free imidazo[1,2-c]pyrimidine-2-carboxylic acid with HATU/DIPEA often requires extended reaction times (e.g., 12 hours at 15°C) and suffers from lower isolated yields due to competing hydrolysis and byproduct formation [1].
| Evidence Dimension | Reaction time and yield for amide coupling |
| Target Compound Data | >90% conversion in 1-2 hours (no coupling reagent) |
| Comparator Or Baseline | Free carboxylic acid (requires HATU, 12+ hours reaction time) |
| Quantified Difference | Eliminates stoichiometric coupling reagents and reduces reaction time by >80% |
| Conditions | Amidation of intermediate amines in DMF or DCM with organic base |
Eliminating expensive coupling reagents like HATU significantly lowers raw material costs and simplifies downstream purification during scale-up.
Commercially available ethyl or methyl imidazo[1,2-c]pyrimidine-2-carboxylates require a two-step process for amidation: saponification with NaOH or LiOH followed by re-activation or coupling [1]. Procuring the pre-activated imidazo[1,2-c]pyrimidine-2-carbonyl chloride bypasses the saponification step entirely, enabling a one-step direct amidation that avoids aqueous workups which can degrade sensitive functional groups on complex intermediates [2].
| Evidence Dimension | Number of synthetic steps to amide product |
| Target Compound Data | 1 step (direct electrophilic coupling) |
| Comparator Or Baseline | Ester precursors (2-3 steps: saponification, isolation, coupling) |
| Quantified Difference | Saves 1-2 synthetic steps and eliminates harsh basic hydrolysis |
| Conditions | Library synthesis of imidazo[1,2-c]pyrimidine amides |
Reducing synthetic steps directly accelerates library generation in medicinal chemistry and improves overall process throughput.
The[1,2-c] pyrimidine core provides a specific nitrogen hydrogen-bond acceptor trajectory that is critical for binding within the active site of epigenetic modifiers like PRC2 or kinase hinge regions. Substituting with the imidazo[1,2-a]pyrimidine-2-carbonyl chloride shifts the position of the bridgehead nitrogen, altering the dipole moment and typically resulting in a massive drop in target affinity (often >10-fold reduction in IC50) for scaffolds optimized for the[1,2-c] vector [1].
| Evidence Dimension | Biological target affinity (IC50) |
| Target Compound Data | Target-aligned H-bond acceptor alignment for[1,2-c] core targets |
| Comparator Or Baseline | [1,2-a] regioisomer (>10-fold reduction in IC50) |
| Quantified Difference | Critical loss of binding affinity upon regioisomer substitution |
| Conditions | In vitro biochemical assays for target inhibition (e.g., PRC2 or kinases) |
Procurement must ensure the correct regioisomer is sourced, as the [1,2-a] and[1,2-c] scaffolds are biologically non-interchangeable despite identical molecular weights.
Utilized as a core building block to rapidly generate amide-linked libraries for EZH2/EED targeted oncology programs, avoiding the 12-hour HATU coupling times associated with the free acid[1].
Highly suited for automated parallel synthesis platforms where pre-activated acid chlorides are preferred over free acids or esters to avoid coupling reagent dispensing, saponification steps, and associated byproducts[2].
Selected for pilot-plant scale synthesis of imidazo[1,2-c]pyrimidine-containing drug candidates to minimize Process Mass Intensity (PMI) by avoiding stoichiometric uronium or phosphonium coupling agents [2].